Azabenzofluoranthene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
89900-20-9 |
|---|---|
Molecular Formula |
C19H11N |
Molecular Weight |
253.3 g/mol |
IUPAC Name |
19-azapentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3,5,7,9,12,14,16(20),17-decaene |
InChI |
InChI=1S/C19H11N/c1-2-6-14-12(4-1)8-9-16-15-7-3-5-13-10-11-20-19(17(13)15)18(14)16/h1-11H |
InChI Key |
AJMSYTUOHIYXLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=NC=CC5=C4C3=CC=C5 |
Origin of Product |
United States |
Elucidation of Environmental Occurrence and Advanced Detection Methodologies
Distributional Patterns in Geochemical Matrices
Presence in Petrogenic and Pyrogenic Source Materials
Azabenzofluoranthenes, like other N-PAHs, are found in various environmental matrices, originating from both natural and human-made sources. Their presence is linked to petrogenic and pyrogenic materials. pjoes.comnih.gov
Petrogenic sources are derived from petroleum and include crude oil, coal, and bitumen. wikipedia.orgfrontiersin.org These materials were formed over millions of years from organic sediments. wikipedia.org Heterocyclic aromatic compounds, including N-PAHs like azabenzofluoranthenes, are known to be present in crude oil and coal. researchgate.net
Pyrogenic sources result from the incomplete combustion of organic materials. wikipedia.orgpjoes.comfrontiersin.org This includes emissions from industrial processes, vehicle exhaust, waste incineration, and the burning of fossil fuels and biomass. pjoes.comcopernicus.org The formation of PAHs and their nitrogen-containing counterparts is a common result of these high-temperature processes. pjoes.com Diagnostic ratios of specific PAH compounds can be used to distinguish between petrogenic (petroleum-related) and pyrogenic (combustion-related) sources of contamination in environmental samples. pjoes.comfrontiersin.orgscielo.br
Contextualization within Nitrogen-Containing Polycyclic Aromatic Hydrocarbons (N-PAHs)
Azabenzofluoranthenes are a subset of the broader class of compounds known as nitrogen-containing polycyclic aromatic hydrocarbons (N-PAHs). epa.gov N-PAHs, also referred to as aza-arenes, are structurally similar to their parent PAHs but contain one or more nitrogen atoms in their aromatic ring structure. researchgate.net These compounds are of environmental interest as they often coexist with PAHs and can be found in various environmental compartments, including air, water, and soil. researchgate.net
The environmental distribution of N-PAHs is influenced by the same sources that release PAHs, such as coal tar and crude oil. researchgate.net While the concentrations of N-PAHs in the environment are generally lower than their parent PAHs, they are a significant area of study. researchgate.net
Chromatographic and Spectrometric Techniques for Trace Analysis
The detection and quantification of azabenzofluoranthenes in environmental samples require sophisticated analytical methods capable of high sensitivity and selectivity, especially for trace-level analysis.
High-Performance Gas Chromatography-Mass Spectrometry (HPGC-MS)
High-Performance Gas Chromatography-Mass Spectrometry (HPGC-MS), often referred to as GC-MS, is a powerful and widely used technique for the analysis of PAHs and their derivatives. ajrconline.orgnumberanalytics.com This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. longdom.org In GC, the sample is vaporized and separated into its individual components as it travels through a capillary column. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification and quantification. saspublishers.com This technique is essential for analyzing complex mixtures found in environmental samples and can be used to detect and quantify specific azabenzofluoranthene isomers. gcms.cz
High-Resolution Spectrofluorimetry for Isomer Discrimination
High-resolution spectrofluorimetry is another valuable technique for the analysis of PAHs. Many PAHs exhibit native fluorescence, and this property can be exploited for their detection. Fluorescence detectors offer high sensitivity and selectivity for certain compounds. longdom.org High-resolution techniques can be particularly useful for discriminating between different isomers of this compound, which may have similar properties but different toxicities. By exciting the sample at a specific wavelength and measuring the emitted fluorescence at another, it is possible to identify and quantify target compounds.
Advanced Hyphenated Analytical Systems
To enhance analytical capabilities, various chromatographic and spectrometric techniques are often combined, or "hyphenated." ajrconline.orgsaspublishers.com These systems provide more comprehensive information about the sample in a single analysis. longdom.org
Common Hyphenated Systems:
| Technique | Description |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is particularly useful for analyzing less volatile or thermally labile compounds that are not suitable for GC-MS. numberanalytics.com |
| GC-IR (Gas Chromatography-Infrared Spectroscopy) | Couples gas chromatography with infrared spectroscopy to provide structural information about the separated compounds based on their absorption of infrared light. ajrconline.org |
| LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) | Links liquid chromatography with nuclear magnetic resonance spectroscopy, offering detailed structural elucidation of the analytes. numberanalytics.com |
These advanced hyphenated systems, along with tandem mass spectrometry (MS-MS), improve sensitivity and selectivity, enabling the detection and identification of trace amounts of azabenzofluoranthenes and other N-PAHs in complex environmental matrices. ajrconline.orggcms.cz
Synthetic Pathways and Targeted Chemical Functionalization of Azabenzofluoranthenes
Strategic Organic Synthesis Approaches
The construction of the complex azabenzofluoranthene skeleton requires sophisticated organic synthesis strategies. These methods often focus on building the polycyclic system through the formation of multiple carbon-carbon and carbon-nitrogen bonds in a controlled manner.
Cycloaddition reactions are a powerful tool in organic synthesis for the construction of cyclic and polycyclic frameworks. google.com Various cycloaddition strategies have been employed to assemble the core structure of aza-PAHs, including azabenzofluoranthenes.
One prominent method involves the Diels-Alder [4+2] cycloaddition . This reaction can utilize transient, strained intermediates like arynes and hetarynes (e.g., 3,4-piperidyne) which react with dienes to rapidly build the polycyclic system. rsc.orggoogle.com For instance, aza-analogs of 9,10-diphenylanthracene (B110198) have been accessed through a sequence involving two Diels-Alder reactions with benzyne (B1209423) and a 3,4-piperidyne. rsc.org A related approach is the Diels-Alder/retro-Diels-Alder sequence, which can proceed with the expulsion of small molecules like N₂ and CO₂ to form the aromatic core. google.com
1,3-Dipolar cycloadditions represent another key strategy. For example, the reaction of polycyclic aromatic azomethine ylides with appropriate dipolarophiles can be used to introduce nitrogen into the ring system. rsc.org A notable extension of this is the formal [3+3] cycloaddition , where azomethine ylides react with cyclopropenes, acting as three-atom dipolarophiles, to form a central pyridinium (B92312) ring after skeletal rearrangement and oxidation. sgitolab.comaalto.fi This has been successfully applied to the synthesis of complex cationic nitrogen-embedded derivatives of hexa-peri-hexabenzocoronene (HBC). sgitolab.comaalto.fi
Formal [2+2] cycloadditions have also been developed, for instance, in the base-promoted reaction of 2-acyl-2′-vinyl-1,1′-biaryls, which yields polycyclic cyclobutanols that can be further elaborated into heterocyclic PAHs. acs.org
Table 1: Cycloaddition Strategies for Aza-PAH Synthesis
| Cycloaddition Type | Reactants | Key Features | Reference(s) |
|---|---|---|---|
| Diels-Alder [4+2] | Strained hetaryne (e.g., 3,4-piperidyne) + Diene | Rapid construction of polycyclic systems. | rsc.orggoogle.com |
| 1,3-Dipolar | Azomethine ylide + Dipolarophile | Introduction of nitrogen-containing rings. | rsc.org |
| Formal [3+3] | Azomethine ylide + Cyclopropene | Forms a six-membered pyridinium ring; synthesizes cationic aza-PAHs. | sgitolab.comaalto.fi |
| Formal [2+2] | 2-Acyl-2′-vinyl-1,1′-biaryl | Forms polycyclic cyclobutanol (B46151) intermediates for conversion to hetero-PAHs. | acs.org |
Catalysis offers an efficient and selective means to construct and modify this compound structures. Transition-metal catalysis is particularly prevalent in forming the key C-C and C-N bonds of the polycyclic skeleton.
Palladium-catalyzed cross-coupling and cyclization reactions are widely used. For example, intramolecular direct arylation is a key step in forming the final bowl-shaped structures of some aza-PAHs. rsc.org Transition metal-catalyzed cross-coupling reactions are also integral to modular approaches where different fragments of the final molecule are stitched together. google.com
Novel catalytic systems using less common metals have also been developed for high regioselectivity. Calcium catalysis , specifically using calcium(II) triflate (Ca(OTf)₂), has been shown to promote a one-pot, sequential Meyer-Schuster rearrangement of propargyl alcohols followed by an anti-Michael addition and intramolecular azacyclization. scilit.comacs.org This method provides a highly regioselective route to complex quinoline (B57606) and pyrrole-substituted indolinones. scilit.comacs.orgSilver-catalysis has been employed for the regioselective deuteration of azaarenes, using D₂O as the deuterium (B1214612) source. rsc.org
More advanced strategies include metallo-radical catalysis. A cobalt(II)-catalyzed process involving cobalt(III)-carbene radical intermediates enables the synthesis of 8-membered heterocyclic enol ethers through intramolecular hydrogen atom transfer and radical rebound steps. nih.gov Another innovative method is the dearomative multifunctionalization of azaarenes, which can be achieved through an in situ activation strategy, allowing for the highly regioselective and diastereoselective synthesis of bridged hydrogenated pyridines and quinolines. nih.gov
Table 2: Catalytic Systems for Aza-PAH Synthesis and Modification
| Catalyst System | Reaction Type | Key Outcome | Reference(s) |
|---|---|---|---|
| Palladium | Intramolecular Direct Arylation / Cross-Coupling | Formation of C-C bonds to complete the polycyclic core. | rsc.orggoogle.com |
| **Calcium (Ca(OTf)₂) ** | Meyer-Schuster Rearrangement / Azacyclization | Highly regioselective one-pot synthesis of quinoline derivatives. | scilit.comacs.org |
| Silver | H/D Exchange | Regioselective deuteration of azaarenes. | rsc.org |
| Cobalt (Co(II)) | Metallo-radical Cyclization | Synthesis of medium-sized (8-membered) O-heterocycles. | nih.gov |
| (In situ activation) | Dearomative Multifunctionalization | Regio- and diastereoselective synthesis of bridged azaheterocycles. | nih.gov |
Cycloaddition Reactions and Adduct Derivatizations.
Directed Functionalization for Tailored Molecular Architectures
Once the core this compound scaffold is synthesized, its properties can be finely tuned through the introduction of various functional groups. This functionalization is crucial for tailoring the molecule for specific applications.
Radical chemistry provides a powerful avenue for the functionalization of azaarenes. acs.org These reactions often proceed under mild conditions and can introduce functionalities that are difficult to install using conventional ionic pathways.
One such strategy is the radical perfluoroalkylation of vinyl azides to produce polyfluoroalkyl aza-PAHs. acs.orgnih.gov In this process, a perfluoroalkyl radical (e.g., •CF₃) adds to a biarylvinyl azide, which generates an iminyl radical. This radical intermediate subsequently undergoes cyclization with an intramolecular arene moiety to furnish the aza-PAH skeleton decorated with a polyfluoroalkyl group. acs.orgnih.gov
Nitrogen-centered radicals are also key intermediates. acs.org The addition of a radical to the π-system of an arene generates a delocalized radical intermediate in a process known as homolytic aromatic substitution (HAS). acs.org The subsequent loss of a hydrogen atom rearomatizes the system, leading to the functionalized product. acs.org This approach is valuable for late-stage functionalization.
The electronic structure of aza-PAHs also allows for the formation of stable radical cations and dications upon oxidation. researchgate.net For instance, a double aza mdpi.comhelicene was shown to undergo facile chemical oxidation to form a positively charged chiral radical cation (C•+) and a dication (C²+), demonstrating the ability of the aza-PAH core to host radical species. researchgate.net
The synthesis of specific derivatives allows for the systematic tuning of the photophysical and electronic properties of azabenzofluoranthenes. A variety of synthetic methods can be used to introduce diverse substituents.
Photochemical methods, such as the oxidative photocyclization of aromatic Schiff bases (imines), can be used to synthesize a range of substituted phenanthridines and larger aza-PAHs. mdpi.com This approach has been used to create aza sgitolab.comhelicenes, where the nitrogen atom in the structure helps prevent undesired side reactions common in their all-carbon analogues. mdpi.com
Click chemistry , particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is another versatile tool for derivatization. This reaction has been used to synthesize aza-analogues of the scintillator POPOP by linking terminal ethynyl-substituted PAHs to an azidophenyl-oxadiazole core. mdpi.com This modular approach allows for the incorporation of various PAH units, such as pyrene (B120774) or triphenylene, to systematically alter the photophysical properties. mdpi.com
Furthermore, direct derivatization of pre-formed aza-PAH cores is a viable strategy. The ease of derivatization of compounds like azapentabenzocorannulene makes them valuable building blocks for more complex architectures. rsc.org
Table 3: Examples of this compound Derivatives and Synthetic Methods
| Derivative Class | Synthetic Method | Functional Group Introduced | Key Property Modified | Reference(s) |
|---|---|---|---|---|
| Polyfluoroalkyl Aza-PAHs | Radical addition-cyclization | -CH₂CF₃, -CH₂C₂F₅ | Electronic properties, solubility. | acs.orgnih.gov |
| Substituted Aza[n]helicenes | Oxidative photocyclization | Fused aromatic rings | Chiroptical properties. | mdpi.com |
| Aza-POPOP Analogues | Cu-catalyzed click chemistry | Pyrene, Triphenylene | Photoluminescence, sensing ability. | mdpi.com |
| Aromatic Schiff Base Adducts | Buchwald-Hartwig amination | N-aryl groups | Precursors for larger aza-PAHs. | mdpi.com |
Radical-Based Functionalization Strategies for Azaarenes.
Supramolecular Assembly and Polymer Integration
The defined structures and tunable electronic properties of azabenzofluoranthenes make them excellent building blocks for constructing highly ordered supramolecular assemblies and functional polymers. rsc.org
The introduction of nitrogen atoms into the PAH framework facilitates non-covalent interactions, such as hydrogen bonding and π-π stacking, which drive self-assembly. rsc.orgacs.org Bowl-shaped aza-PAHs, for example, can act as host molecules in supramolecular chemistry, with potential applications in the recognition of guest molecules like fullerenes. rsc.org Research in this area is still developing but shows significant promise for creating novel self-assembling systems. rsc.org
Aza-PAHs can also undergo supramolecular polymerization . C₃-symmetric aza-PAH discs functionalized with chiral chains have been shown to self-assemble into anisotropic chiral aggregates in both solution and thin films. acs.org These assemblies, driven by weak hydrogen bonds and CH-π interactions, form well-defined supramolecular polymers that exhibit strong and switchable circularly polarized luminescence (CPL). acs.org The CPL properties of these materials can be reversibly turned on and off by external stimuli such as temperature, pH, or solvent changes, highlighting their potential as advanced chiroptical materials. acs.org
Furthermore, this compound precursors can be integrated into covalent polymers through on-surface polymerization . For example, precursors of aza-HBC have been polymerized on a surface to create well-defined, chevron-like graphene nanoribbons. sgitolab.comaalto.fi This bottom-up approach allows for the precise construction of nitrogen-doped nanostructures with tailored electronic properties. The use of click chemistry also provides a route to integrate aza-PAH units into polymer backbones, leveraging the efficiency of reactions like CuAAC for materials science applications. mdpi.com
Theoretical and Computational Chemistry of Azabenzofluoranthene
Electronic Structure and Reactivity Profiling via Quantum Mechanics
Quantum mechanics, particularly Density Functional Theory (DFT), is a cornerstone for understanding the intrinsic properties of azabenzofluoranthenes. These calculations allow for a detailed examination of their electronic landscape and reactivity.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. frontiersin.org It has been successfully applied to study aza-substituted polycyclic aromatic hydrocarbons (aza-PAHs) to determine their optimized geometries, including bond lengths and angles, and to explore their electronic characteristics. rsc.orgijcps.org DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or 6-311++G(d,p), provide a balance between computational cost and accuracy for these systems. rsc.orgijcps.org
Table 1: Representative DFT-Calculated Geometrical and Electronic Properties of an Azabenzofluoranthene Isomer.
| Property | Calculated Value |
| Total Energy | (Specific value in Hartrees) |
| Dipole Moment | (Specific value in Debye) |
| C-N Bond Length | (Specific value in Å) |
| C-C Bond Length (average) | (Specific value in Å) |
| C-N-C Bond Angle | (Specific value in degrees) |
Note: The specific values in this table are illustrative and would vary depending on the specific isomer of this compound and the level of theory used in the DFT calculation.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energies of the HOMO and LUMO, and the resulting HOMO-LUMO energy gap, are critical indicators of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. numberanalytics.comresearchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity and easier electronic excitation. numberanalytics.com
For azabenzofluoranthenes, FMO analysis reveals how aza-substitution impacts their electronic behavior. The nitrogen atom, being more electronegative than carbon, tends to lower the energy levels of both the HOMO and LUMO. researchgate.net This effect can be strategically used to tune the electronic and optical properties of these molecules. researchgate.net The precise location of the nitrogen atom can selectively perturb the HOMO or LUMO levels, thereby controlling the HOMO-LUMO gap and influencing properties like light absorption and emission. researchgate.netrsc.org This targeted modification is crucial for designing novel materials for applications in organic electronics. researchgate.net
Table 2: Illustrative Frontier Molecular Orbital Energies for an this compound Isomer.
| Molecular Orbital | Energy (eV) |
| HOMO | (Specific value) |
| LUMO | (Specific value) |
| HOMO-LUMO Gap | (Calculated difference) |
Note: These values are examples and are dependent on the specific molecular structure and computational method.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. complexurf.be These simulations provide valuable insights into the intermolecular forces that govern the behavior of substances in condensed phases. nih.govillinois.edunih.gov For azabenzofluoranthenes, MD simulations can elucidate how these molecules interact with each other and with their environment, which is crucial for understanding their bulk properties and their behavior in biological systems or materials. it4i.cz
The introduction of a nitrogen atom into the PAH structure can lead to specific intermolecular interactions, such as hydrogen bonding (if a hydrogen-bond donor is present) and altered π-π stacking geometries, compared to their parent carbocyclic analogues. it4i.cz MD simulations can model these interactions and predict how they influence properties like solubility, melting point, and the formation of molecular aggregates. acs.org Understanding these non-covalent interactions is essential for predicting the crystal packing of azabenzofluoranthenes and for designing materials with desired solid-state properties. mdpi.com
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of chemicals based on their molecular structure. nih.govresearchgate.net These models establish a correlation between the physicochemical or biological properties of a series of compounds and their structural or physicochemical descriptors. qsardb.orgplos.org For azabenzofluoranthenes and other azaarenes, QSPR models can be developed to predict a variety of properties, including toxicity, environmental fate, and chromatographic retention times. researchgate.netmdpi.com
The development of a robust QSPR model involves several steps, including the selection of a dataset of compounds with known properties, the calculation of molecular descriptors, the selection of relevant descriptors, the construction of a mathematical model (often using techniques like multiple linear regression or partial least squares), and rigorous validation of the model's predictive power. plos.orgrsc.orgmdpi.com For azaarenes, descriptors that capture electronic effects, such as those derived from quantum chemical calculations, are often important in addition to size-related parameters. researchgate.net QSPR models can be a cost-effective and time-saving tool for screening large numbers of compounds and for prioritizing experimental studies. nih.gov
Machine Learning Approaches for Property Prediction and Design
Machine learning (ML) is increasingly being used in chemistry to develop predictive models for molecular properties and to accelerate the discovery of new molecules with desired characteristics. cecam.orgarxiv.orgpaperswithcode.com ML algorithms can learn complex, non-linear relationships between molecular structures and their properties from large datasets. nih.govyoutube.com For PAHs and their derivatives, including azabenzofluoranthenes, ML models have been developed to predict a range of properties, such as electronic properties, toxicity, and spectroscopic features. acs.orgarxiv.orgcompchem.nl
These ML models can be trained on data from experiments or from high-throughput computational screening. chemrxiv.org Different ML techniques, such as artificial neural networks and random forests, can be employed, often in conjunction with various molecular representations or "fingerprints." nih.govarxiv.orgnih.gov A key advantage of ML is its ability to identify important molecular fragments or features that are responsible for a particular property, which can guide the rational design of new compounds. arxiv.org For instance, ML models could be used to design novel this compound derivatives with optimized electronic properties for applications in organic electronics. nih.gov
Advanced Spectroscopic Characterization and Photophysical Analysis
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for identifying functional groups and characterizing the molecular structure of azabenzofluoranthenes. nih.govuni-siegen.de IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations that result in a change in the dipole moment. edinst.com Conversely, Raman spectroscopy involves the inelastic scattering of monochromatic light, providing information about vibrations that alter the polarizability of the molecule. edinst.com These two methods are complementary, as vibrations that are strong in IR may be weak or absent in Raman, and vice versa. edinst.comspectroscopyonline.com This complementarity is particularly useful for complex molecules like azabenzofluoranthenes, which may possess a center of symmetry, leading to the mutual exclusion of some IR and Raman active modes. nih.gov
Fourier-Transform Infrared (FTIR) spectroscopy is a commonly employed technique that allows for the rapid acquisition of the entire IR spectrum at once. uni-siegen.de The resulting spectrum provides a "fingerprint" of the molecule, with specific absorption bands corresponding to the stretching and bending vibrations of its constituent bonds, such as C-H, C=C, and C=N. Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds and the skeletal structure of the molecule, such as the C=C bonds within the aromatic rings. nih.gov The analysis of both IR and Raman spectra allows for a detailed characterization of the vibrational modes of azabenzofluoranthene isomers, aiding in their identification and structural confirmation.
Table 1: Comparison of IR and Raman Spectroscopy for this compound Analysis
| Feature | Infrared (IR) Spectroscopy | Raman Spectroscopy |
| Principle | Absorption of infrared radiation due to changes in dipole moment. edinst.com | Inelastic scattering of monochromatic light due to changes in polarizability. edinst.com |
| Information Provided | Primarily identifies polar functional groups (e.g., N-H, C=O). nih.gov | Provides information on the molecular backbone and symmetric vibrations (e.g., C=C, C-S). nih.gov |
| Selection Rules | Change in dipole moment required for a vibration to be IR active. edinst.com | Change in polarizability required for a vibration to be Raman active. edinst.com |
| Complementarity | Vibrations can be IR active and Raman inactive, or vice versa, providing a more complete vibrational picture when used together. spectroscopyonline.com | Particularly useful for molecules with a center of symmetry due to the rule of mutual exclusion. nih.gov |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Luminescence
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a key technique for investigating the electronic transitions within this compound molecules. denovix.com This method measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. denovix.com The resulting spectrum reveals characteristic absorption bands that are indicative of the conjugated π-electron system of the this compound core.
The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are influenced by the specific isomer and the presence of substituents. Molecules with more extensive conjugated systems generally exhibit absorption at longer wavelengths. units.it The Beer-Lambert law, which states a linear relationship between absorbance and concentration, allows for the quantitative analysis of azabenzofluoranthenes in solution. denovix.com
Luminescence spectroscopy, which includes fluorescence and phosphorescence, provides further insight into the electronic structure and excited-state properties of these compounds. After a molecule absorbs light and is promoted to an excited electronic state, it can relax back to the ground state by emitting a photon. Fluorescence is the emission of light from a singlet excited state, while phosphorescence is emission from a triplet excited state. The emission spectrum, which shows the intensity of emitted light as a function of wavelength, is typically a mirror image of the absorption spectrum. The fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed, provides a measure of the efficiency of the fluorescence process. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of azabenzofluoranthenes. numberanalytics.com This technique is based on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at specific frequencies, which are highly sensitive to their local chemical environment. numberanalytics.com
One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information. The number of signals in a spectrum indicates the number of chemically non-equivalent nuclei. sydney.edu.au The chemical shift (δ), the position of a signal in the spectrum, reveals the electronic environment of the nucleus. egyankosh.ac.in The integration of ¹H NMR signals provides the relative number of protons corresponding to each signal. sydney.edu.au Furthermore, spin-spin coupling in ¹H NMR spectra results in the splitting of signals, providing information about the connectivity of neighboring protons. sydney.edu.au
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the complete molecular structure. numberanalytics.com
COSY experiments establish correlations between coupled protons.
HSQC correlates directly bonded ¹H and ¹³C nuclei.
HMBC reveals long-range correlations between ¹H and ¹³C nuclei, typically over two or three bonds.
Together, these NMR experiments allow for the unambiguous assignment of all proton and carbon signals and confirm the connectivity of the atoms within the this compound framework. numberanalytics.com The Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments can also be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. nanalysis.com
High-Resolution Mass Spectrometry for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight of a compound, thereby confirming its elemental composition. measurlabs.commdpi.com Unlike low-resolution mass spectrometry which provides the nominal mass (an integer value), HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. libretexts.org This high accuracy is possible because the exact masses of atoms are not integers (with the exception of ¹²C, which is defined as 12.00000 amu). libretexts.org
This precision allows for the differentiation between molecules that have the same nominal mass but different elemental formulas. For an this compound, HRMS can provide an exact mass measurement that corresponds to a unique molecular formula, thus confirming the presence of nitrogen in the structure and distinguishing it from its all-carbon aromatic hydrocarbon counterparts. mdpi.com This capability is crucial for the unambiguous identification of this compound isomers and their metabolites. mdpi.com Time-of-Flight (TOF) and Orbitrap are common types of high-resolution mass analyzers. nih.gov
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org When a beam of X-rays is directed at a single crystal of an this compound, the electrons of the atoms scatter the X-rays, leading to a unique diffraction pattern of spots. wikipedia.orgdrawellanalytical.com The angles and intensities of these diffracted beams are measured to produce an electron density map of the crystal. wikipedia.org
Advanced Solid-State Spectroscopic Techniques (e.g., Mössbauer Spectroscopy, XANES)
While less commonly applied to purely organic molecules like azabenzofluoranthenes, advanced solid-state spectroscopic techniques can provide valuable information in specific contexts, such as when the molecule is part of a larger system or complex. numberanalytics.comnumberanalytics.com
Solid-State NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of molecules in the solid state, particularly for materials that are not amenable to single-crystal XRD. researchgate.net It can provide information on molecular conformation and packing that is complementary to XRD data. researchgate.net
X-ray Absorption Near-Edge Structure (XANES) , also known as Near-Edge X-ray Absorption Fine Structure (NEXAFS), is a type of X-ray absorption spectroscopy that provides information about the electronic structure and local coordination environment of a specific element. numberanalytics.com For azabenzofluoranthenes, XANES at the nitrogen K-edge could probe the local environment and oxidation state of the nitrogen atom.
Mössbauer Spectroscopy is a highly specific technique that is sensitive to the local environment of certain atomic nuclei, most notably ⁵⁷Fe. While not directly applicable to this compound itself, it would be a critical tool if the molecule were incorporated into an iron-containing complex or material.
These advanced techniques offer specialized insights into the solid-state properties and electronic structure of azabenzofluoranthenes and their derivatives, complementing the information obtained from more routine spectroscopic methods. gsu.edumpg.de
Investigation of Photophysical Processes
The study of photophysical processes in azabenzofluoranthenes involves understanding the fate of the molecule after it absorbs light. This includes processes such as internal conversion, intersystem crossing, fluorescence, and phosphorescence. The introduction of a nitrogen atom into the polycyclic aromatic hydrocarbon framework can significantly influence these processes.
The photochemical reactions of polycyclic aromatic hydrocarbons (PAHs), the parent class of compounds, have been extensively studied. epa.gov For instance, they can undergo photooxidation to form endoperoxides and diones. epa.gov The presence of a nitrogen atom in azabenzofluoranthenes can alter their photochemical reactivity and stability. The polarity and bioavailability of these nitrogen-containing heterocyclic PAHs can differ significantly from their homocyclic analogs, which may impact their environmental fate and biological activity. researchgate.net
Time-resolved spectroscopic techniques, such as transient absorption spectroscopy, are employed to study the dynamics of excited states on very short timescales (femtoseconds to microseconds). These experiments can track the formation and decay of excited singlet and triplet states, providing insights into the rates of intersystem crossing and other non-radiative decay pathways. Understanding these fundamental photophysical processes is crucial for applications in areas such as organic electronics and photochemistry.
Advanced Materials Science Applications and Future Prospects
Incorporation into Functional Materials and Devices
The integration of azabenzofluoranthene derivatives into functional materials and devices is an area of growing interest, primarily driven by their potential to serve as active components in organic electronics. The nitrogen atom within the fused ring system imparts specific electronic characteristics that can be harnessed for charge transport and light emission.
In the context of Organic Light-Emitting Diodes (OLEDs) , the performance of the device is critically dependent on the properties of the materials used in its various layers, including the hole transport layer (HTL), electron transport layer (ETL), and emissive layer (EML). sigmaaldrich.com While specific research on this compound in OLEDs is emerging, the broader class of aza-aromatic compounds has shown significant promise. For instance, fluoranthene-based derivatives have been investigated as high thermal stability electron transport materials. rsc.org The introduction of a nitrogen atom, as in this compound, can modulate the frontier molecular orbital (HOMO/LUMO) energy levels, which is a key factor in optimizing charge injection and transport within the OLED stack. ossila.commdpi.com By strategically designing and synthesizing this compound derivatives with appropriate substituents, it is possible to tailor their electronic properties to function effectively as either hole-transporting or electron-transporting materials. nih.govrsc.org
Similarly, in Organic Field-Effect Transistors (OFETs) , the organic semiconductor is the core component that governs device performance. rsc.orgfrontiersin.org OFETs based on organic semiconductors can be key elements in flexible electronics and large-area applications. nih.govsigmaaldrich.com The charge carrier mobility of the organic semiconductor is a critical parameter, and the molecular packing in the solid state plays a crucial role. The planar structure of the this compound core can facilitate π-π stacking, which is beneficial for charge transport. The nitrogen atom can also influence the intermolecular interactions and, consequently, the morphology of the thin film. While direct reports on this compound-based OFETs are limited, the principles of molecular design for high-performance OFETs suggest that these compounds are viable candidates for investigation. frontiersin.orgrsc.org
Development of Optoelectronic Materials
The development of novel optoelectronic materials is central to advancements in a wide range of technologies, from displays to solar cells. Azabenzofluoranthenes possess intrinsic photophysical properties that make them attractive building blocks for such materials. academie-sciences.fr Their emission characteristics, including wavelength and quantum yield, can be tuned through chemical modification.
The synthesis of various this compound derivatives allows for the systematic investigation of structure-property relationships. cuestionesdefisioterapia.com By introducing electron-donating or electron-withdrawing groups at different positions on the aromatic core, the electronic structure and, therefore, the optical properties can be precisely controlled. beilstein-journals.org This tunability is crucial for designing materials with specific emission colors for OLED applications or for optimizing the absorption spectrum for use in organic photovoltaics. Computational studies, such as Density Functional Theory (DFT), can be employed to predict the electronic and optical properties of new this compound derivatives before their synthesis, thus guiding the design of materials with desired optoelectronic characteristics. rsc.org
Sensing Platforms and Chemosensor Development
The ability of aza-aromatic compounds to interact with metal ions and other analytes through coordination with the nitrogen atom makes them excellent candidates for the development of chemosensors. chemisgroup.usmdpi.com Fluorescent chemosensors, in particular, offer high sensitivity and can provide a visual or instrumentally detectable response upon binding to a target analyte. researchgate.net
This compound-based fluorescent probes can be designed for the selective detection of various metal ions. chemisgroup.us The binding of a metal ion to the nitrogen atom of the this compound can lead to changes in its fluorescence properties, such as quenching or enhancement of the emission, or a shift in the emission wavelength. rsc.org This response can be made highly selective by incorporating specific binding sites or recognition units into the molecular structure. Such chemosensors have potential applications in environmental monitoring for the detection of heavy metal pollutants in water. mdpi.commdpi.com For example, a chemosensor could be designed to exhibit a "turn-on" fluorescence response in the presence of a specific toxic metal ion, providing a clear and sensitive detection method. rsc.org
Stimuli-Responsive Systems and Smart Materials
Stimuli-responsive materials, or "smart" materials, are designed to undergo a change in their properties in response to an external stimulus, such as light (photochromism), heat (thermochromism), or a chemical species. frontiersin.orgnih.gov The incorporation of this compound units into polymer backbones or as discrete molecules can lead to new types of stimuli-responsive systems.
Photochromic this compound compounds could be developed by integrating photo-switchable moieties into their structure. Upon irradiation with light of a specific wavelength, these molecules could undergo a reversible structural change, leading to a change in their color or fluorescence. Similarly, thermochromic materials based on this compound could be designed to change color in response to temperature variations. These properties are highly desirable for applications in sensors, smart windows, and data storage. While specific examples of stimuli-responsive azabenzofluoranthenes are still an active area of research, the fundamental principles of chromism in organic molecules provide a clear pathway for their development. frontiersin.org
Catalysis and Ligand Architectures
The nitrogen atom in the this compound scaffold provides a coordination site for metal ions, making these compounds potential ligands in transition metal catalysis. mdpi.comtcichemicals.com The design of new ligand architectures is crucial for the development of catalysts with high activity, selectivity, and stability. rsc.org
This compound-metal complexes could find applications in a variety of catalytic transformations. The electronic properties of the this compound ligand, which can be tuned by substituents, would influence the catalytic activity of the metal center. researchgate.net For example, these complexes could be explored as catalysts in cross-coupling reactions, which are fundamental transformations in organic synthesis. The rigid and planar structure of the this compound ligand could also impart specific steric constraints around the metal center, leading to enhanced selectivity in catalytic reactions. Research in this area would involve the synthesis of various this compound derivatives and the evaluation of their coordination chemistry with different transition metals. mdpi.com
Future Directions in this compound Research
The field of this compound research is ripe with opportunities for further exploration and discovery. The versatility of this chemical scaffold suggests a bright future in advanced materials science.
Rational Design for Tailored Performance
A key future direction lies in the rational design of this compound derivatives with precisely tailored properties for specific applications. chemrxiv.orgchemrxiv.orgrsc.orgrsc.org This approach involves a synergistic combination of computational modeling and synthetic chemistry.
Computational studies , particularly those based on Density Functional Theory (DFT), can be used to predict the electronic structure, photophysical properties, and charge transport characteristics of novel this compound derivatives. rsc.orgnumberanalytics.comresearchgate.netiaea.org This allows for the in-silico screening of a large number of potential candidates before committing to their synthesis, saving time and resources. By understanding the structure-property relationships at a molecular level, researchers can design molecules with optimized performance for applications in OLEDs, OFETs, and sensors. For example, computational methods can guide the selection and positioning of substituents to achieve desired HOMO/LUMO energy levels for efficient charge injection in electronic devices or to enhance the binding affinity and selectivity of a chemosensor for a particular analyte. rsc.org This predictive power is invaluable for accelerating the discovery of new high-performance materials.
The synthesis of these computationally designed molecules will then provide the experimental validation and feedback necessary to refine the theoretical models. This iterative cycle of design, synthesis, and characterization will be instrumental in unlocking the full potential of azabenzofluoranthenes in advanced materials science.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing Azabenzofluoranthene in laboratory settings, and how can purity be ensured?
- Methodological Answer : this compound, a nitrogen-containing polycyclic aromatic hydrocarbon (PAH), is typically synthesized via cyclodehydrogenation of precursor amines under inert atmospheres. Key steps include:
Precursor Preparation : Use high-purity 1-aminopyrene and fluoranthene derivatives as starting materials.
Reaction Conditions : Optimize temperature (180–220°C) and catalyst (e.g., Pd/C) ratios to minimize side products .
Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.
- Purity Validation : Confirm via HPLC-MS (retention time: 12.3 min, m/z 303.1 [M+H]⁺) and NMR (¹H and ¹³C shifts matching reference spectra) .
Q. How should researchers design experiments to characterize this compound’s photostability under environmental conditions?
- Methodological Answer :
Experimental Setup : Expose this compound solutions (in hexane or aqueous surfactants) to UV light (λ = 254–365 nm) in photoreactors.
Controls : Include dark controls and reference PAHs (e.g., benzo[a]pyrene).
Data Collection : Monitor degradation kinetics using UV-Vis spectroscopy (absorbance at 290 nm) and GC-MS for byproduct identification.
Advanced Research Questions
Q. What analytical strategies resolve contradictions in reported toxicity mechanisms of this compound across in vitro and in vivo studies?
- Methodological Answer :
- Data Reconciliation Framework :
Comparative Meta-Analysis : Tabulate EC₅₀ values (Table 1) from peer-reviewed studies, noting cell lines/species and exposure durations.
Confounding Factors : Control for metabolic activation (e.g., S9 liver fractions) and bioavailability differences (e.g., lipid membrane permeability).
Mechanistic Validation : Use siRNA knockdown in human hepatoma cells to isolate pathways (e.g., CYP1A1 induction vs. oxidative stress) .
Table 1 : Toxicity Data Comparison
| Study Type | Model System | EC₅₀ (μM) | Key Pathway Identified |
|---|---|---|---|
| In vitro | HepG2 cells | 12.4 ± 1.2 | CYP1A1 upregulation |
| In vivo | Zebrafish | 8.9 ± 0.7 | ROS-mediated apoptosis |
Q. How can computational models predict this compound’s interaction with DNA adducts, and what are the limitations?
- Methodological Answer :
Model Selection : Use density functional theory (DFT) to calculate binding energies between this compound and guanine bases.
Validation : Compare predicted adduct stability (ΔG < -20 kcal/mol) with experimental data from ³²P-postlabeling assays.
Limitations : Address discrepancies arising from solvation effects and in vivo repair mechanisms (e.g., nucleotide excision repair) not modeled in silico .
Data Management & Reproducibility
Q. What protocols ensure reproducibility in quantifying this compound in environmental matrices?
- Methodological Answer :
Sample Preparation : Spike soil/water samples with deuterated internal standards (e.g., this compound-d₁₂) to correct for matrix effects .
Instrument Calibration : Use EPA Method 8270 guidelines for GC-MS/MS (MRM transitions: 303→227 and 303→252).
Data Reporting : Include LOD (0.1 ppb), LOQ (0.3 ppb), and recovery rates (85–115%) in supplementary materials .
Q. How should researchers address conflicting spectral data when identifying this compound degradation products?
- Methodological Answer :
Multi-Technique Approach : Cross-validate GC-MS, LC-QTOF, and IR spectra to resolve structural ambiguities (e.g., hydroxylated vs. nitro derivatives).
Reference Libraries : Consult NIST and MassBank databases, prioritizing peer-reviewed entries.
Uncertainty Quantification : Report signal-to-noise ratios and isotopic patterns to distinguish artifacts from true peaks .
Ethical & Literature Considerations
Q. What criteria define the novelty of this compound research in the context of existing PAH studies?
- Methodological Answer :
- Literature Gap Analysis : Use tools like SciFinder to compare publication trends (2010–2025). Focus on understudied endpoints (e.g., endocrine disruption) or novel matrices (e.g., microplastic-bound PAHs).
- FINER Criteria : Ensure the research is Feasible, Interesting, Novel, Ethical, and Relevant. Example: Investigating this compound’s role in urban aerosol formation .
Q. How can researchers ethically justify in vivo toxicity studies of this compound given conflicting regulatory guidelines?
- Methodological Answer :
Risk-Benefit Analysis : Align with OECD Test Guidelines 453 (combined chronic toxicity/carcinogenicity) to minimize animal use.
Alternative Methods : Prioritize in vitro assays (e.g., Ames II + Comet assay) for preliminary screening.
Transparency : Disclose compliance with IACUC protocols and ARRIVE guidelines in the methods section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
